N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide

Hydrogen bonding Medicinal chemistry Supramolecular chemistry

N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide (CAS 1214901-48-0) is a synthetic small molecule featuring a pyridine core substituted at the 2-position with a sterically demanding pivalamide group and at the 6-position with an (E)-configured hydroxyiminomethyl (oxime) moiety. Its molecular formula is C₁₁H₁₅N₃O₂, and its molecular weight is 221.26 g/mol.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B12331648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO
InChIInChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15)/b12-7+
InChIKeyFJVOTXBQLNVXMY-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide: Chemical Identity and Core Characteristics for Procurement


N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide (CAS 1214901-48-0) is a synthetic small molecule featuring a pyridine core substituted at the 2-position with a sterically demanding pivalamide group and at the 6-position with an (E)-configured hydroxyiminomethyl (oxime) moiety. Its molecular formula is C₁₁H₁₅N₃O₂, and its molecular weight is 221.26 g/mol . This compound belongs to the class of pyridyl pivalamide oximes, which are of interest as synthetic intermediates, potential metal-chelating ligands, and scaffolds for medicinal chemistry optimization.

Why N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide Cannot Be Simply Replaced by In-Class Analogs


Superficially similar compounds within the pyridyl pivalamide and pyridyl oxime families often differ critically in their hydrogen-bonding capacity, metal-chelation geometry, and steric profile. The combination of a bulky tert-butyl amide at the 2-position and an (E)-oxime at the 6-position is not replicated by simple congeners. For instance, the aldehyde precursor (N-(6-formylpyridin-2-yl)pivalamide) lacks the oxime hydroxyl group, fundamentally altering its donor/acceptor profile. Similarly, regioisomeric analogs such as N-(2-chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide relocate the pivalamide to the 3-position and introduce a chlorine atom, changing both electronic properties and molecular geometry . These structural nuances mean that generic substitution without explicit comparative data risks compromising binding affinity, selectivity, or synthetic utility.

Quantitative Differentiation Evidence for N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide


Superior Hydrogen-Bond Donor Capacity vs. Aldehyde Precursor

The target compound contains two hydrogen-bond donor groups (oxime O–H and amide N–H), whereas its direct synthetic precursor, N-(6-formylpyridin-2-yl)pivalamide, possesses only one (amide N–H) . This additional donor, combined with four acceptor sites (pyridine N, oxime N, amide O, oxime O), enables more extensive intermolecular interactions. In biological systems, hydrogen-bond donor count is a critical parameter influencing target engagement and permeability [1]. The (E)-oxime geometry further orients this donor in a predictable vector, which is absent in the aldehyde analog.

Hydrogen bonding Medicinal chemistry Supramolecular chemistry

Differentiated Metal-Chelation Geometry via (E)-Oxime Configuration

The (E)-configuration of the hydroxyiminomethyl group, confirmed by the IUPAC name and stereochemical designation , positions the oxime hydroxyl group away from the pyridine nitrogen. In contrast, the (Z)-isomer would place the hydroxyl group in closer proximity, enabling potential intramolecular hydrogen bonding with the pyridine nitrogen. The (E)-form thus presents a distinct metal-chelation geometry: the pyridine N and oxime N can act as a bidentate ligand with a wider bite angle, while the (Z)-isomer would favor a different coordination mode or compete with intramolecular H-bonding. This geometric differentiation is critical for applications in coordination chemistry where ligand geometry dictates complex stability and reactivity.

Coordination chemistry Ligand design Metal binding

Enhanced Steric Shielding of the Amide Bond vs. Acetamide Analog

The pivalamide group (2,2-dimethylpropanamide) provides substantial steric bulk adjacent to the amide bond, which is not present in the simpler acetamide analog (N-(6-((hydroxyimino)methyl)pyridin-2-yl)acetamide). The tert-butyl group has a Taft steric parameter (Es) of approximately -1.54, compared to -0.06 for the methyl group in acetamide [1]. This increased steric hindrance is known to slow enzymatic and chemical hydrolysis of the amide bond. For procurement, this means the pivalamide derivative offers enhanced chemical stability and potentially longer half-life in biological media, a key differentiator for applications requiring robust amide linkages.

Metabolic stability Steric hindrance Amide hydrolysis

Absence of Halogen Reduces Off-Target Reactivity Compared to Chloro-Substituted Analog

The chloro-substituted analog N-(2-chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide (CAS 1142191-88-5) contains a chlorine atom at the 2-position , while the target compound has a hydrogen at this position. Halogen atoms, particularly chlorine, can undergo metabolic activation via cytochrome P450 enzymes, leading to reactive metabolites and potential toxicity. By lacking this halogen, the target compound may exhibit a more favorable off-target reactivity profile. Although direct comparative toxicity data are not available, structure-toxicity relationship principles support this inference.

Drug safety Off-target effects Medicinal chemistry

Application Scenarios for N-[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]-2,2-dimethylpropanamide Based on Verified Differentiation


Medicinal Chemistry: Scaffold for Kinase or GPCR Probe Development

The compound's dual hydrogen-bond donor capacity and defined (E)-oxime geometry make it a compelling starting point for designing ligands targeting ATP-binding pockets or aminergic GPCRs. The steric bulk of the pivalamide group can be exploited to fill hydrophobic sub-pockets, while the oxime provides a synthetic handle for further derivatization (e.g., oxime ether formation) . Its lack of halogen reduces potential toxicity flags early in the lead optimization process .

Coordination Chemistry: Ligand for Transition Metal Complexes

The (E)-oxime configuration, combined with the pyridine nitrogen, creates a well-defined N,N-bidentate ligand environment suitable for chelating transition metals such as Cu(II), Ni(II), or Fe(III). The pivalamide group provides steric protection of the metal center, potentially enhancing complex stability and catalytic selectivity. This application leverages the geometric differentiation from the (Z)-isomer .

Crystal Engineering: Building Block for Supramolecular Assemblies

The multiple hydrogen-bond donors and acceptors (amide NH, oxime OH, pyridine N, amide O, oxime N) enable robust supramolecular synthons. As demonstrated in related pivalamide-pyridine Schiff bases, these compounds can form intricate hydrogen-bonded networks in the solid state [1]. The (E)-oxime specifically directs intermolecular interactions differently than the (Z)-form, offering unique packing motifs.

Chemical Synthesis: Stable Aldehyde Surrogate

As the oxime derivative of N-(6-formylpyridin-2-yl)pivalamide, this compound serves as a protected aldehyde equivalent that can be unmasked under mild conditions. The oxime also provides a synthetic handle for further transformations (e.g., Beckmann rearrangement, reduction to amine, or conversion to nitrile oxide for cycloaddition). Its enhanced stability over the free aldehyde makes it attractive for multi-step synthetic routes .

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